molecular formula C8H9N3O3 B8609215 Methyl 6-(hydrazinocarbonyl)nicotinate

Methyl 6-(hydrazinocarbonyl)nicotinate

Cat. No.: B8609215
M. Wt: 195.18 g/mol
InChI Key: QOTBWLDSNBNGJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(hydrazinocarbonyl)nicotinate (C₈H₇N₃O₃) is a nicotinic acid derivative characterized by a hydrazinocarbonyl (-CONHNH₂) substituent at the 6-position of the pyridine ring and a methyl ester group at the 3-position. This compound is primarily utilized as a precursor in synthesizing semicarbazide and thiosemicarbazide derivatives, which exhibit biological activities such as enzyme inhibition and antimicrobial properties . Its synthesis typically involves the condensation of methyl 6-chloronicotinate with hydrazine hydrate under reflux conditions, followed by further functionalization with isocyanates or isothiocyanates to yield target bioactive molecules .

Properties

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

methyl 6-(hydrazinecarbonyl)pyridine-3-carboxylate

InChI

InChI=1S/C8H9N3O3/c1-14-8(13)5-2-3-6(10-4-5)7(12)11-9/h2-4H,9H2,1H3,(H,11,12)

InChI Key

QOTBWLDSNBNGJF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C(=O)NN

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Methyl Nicotinate Derivatives

Compound Substituent (6-position) Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Applications
This compound Hydrazinocarbonyl (-CONHNH₂) C₈H₇N₃O₃ 193.16 Reaction of methyl 6-chloronicotinate with hydrazine hydrate Precursor for semicarbazides/thiosemicarbazides with antimicrobial activity
Methyl 6-chloronicotinate Chloro (-Cl) C₇H₆ClNO₂ 171.58 Chlorination of nicotinic acid followed by esterification Intermediate for pyrazol-1-yl derivatives in drug synthesis
Methyl 6-methylnicotinate Methyl (-CH₃) C₈H₉NO₂ 151.16 Methylation of 6-methylnicotinic acid Rubefacient in topical pain relief; precursor for Etoricoxib synthesis
Methyl 6-methoxynicotinate Methoxy (-OCH₃) C₈H₉NO₃ 167.16 Methoxylation of methyl 6-hydroxynicotinate or direct esterification Building block for heterocyclic compounds in medicinal chemistry
Methyl 6-hydroxynicotinate Hydroxy (-OH) C₇H₇NO₃ 153.14 Hydrolysis of methyl 6-chloronicotinate under basic conditions Substrate for esterase studies; precursor for functionalized nicotinates
Methyl 6-(2-hydroxyethyl)nicotinate 2-Hydroxyethyl (-CH₂CH₂OH) C₉H₁₁NO₃ 181.19 Grignard reaction or hydroxylation of pre-functionalized nicotinate Lab reagent for organic synthesis; potential pharmaceutical intermediate

Structural and Functional Insights

  • Reactivity: The hydrazinocarbonyl group in this compound enables nucleophilic reactions with isocyanates/isothiocyanates, forming semicarbazide/thiosemicarbazide linkages critical for bioactive molecule design . In contrast, Methyl 6-chloronicotinate undergoes nucleophilic aromatic substitution, facilitating the introduction of heterocyclic groups like pyrazoles . Methyl 6-hydroxynicotinate exhibits pH-dependent esterase-like hydrolysis in biological systems, making it a model substrate for studying human serum albumin activity .
  • Biological Activity: Methyl 6-methylnicotinate acts as a rubefacient, inducing peripheral vasodilation for pain relief, whereas its hydrazinocarbonyl analog is tailored for antimicrobial and enzyme-inhibitory applications . Derivatives of Methyl 6-methoxynicotinate are explored as inhibitors of dihydroorotate dehydrogenase (DHODH), a target in autoimmune disease therapy .
  • Stability and Handling :

    • Methyl 6-methylnicotinate requires storage in cool, UV-protected environments due to its sensitivity to oxidation and humidity . Similar precautions apply to Methyl 6-chloronicotinate, which is prone to hydrolysis under alkaline conditions .

Research Findings and Data

Pharmacological Data

  • Methyl 6-methylnicotinate : Reduces muscle pain in topical formulations at 1–5% concentrations, with a half-life of >95 hours in human plasma due to slow esterase hydrolysis .
  • Hydrazinocarbonyl Derivatives: Exhibit IC₅₀ values of 0.5–10 µM against bacterial strains like S. aureus and E. coli .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.